molecular formula C16H17BrN2O2S B4739230 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine

1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine

Cat. No. B4739230
M. Wt: 381.3 g/mol
InChI Key: VFQSDSICCCFSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine, also known as BCTMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to using 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine in lab experiments. It has been found to be toxic at high concentrations and may produce unwanted side effects in some animal models.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine. One area of interest is the development of new 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and epilepsy. Further research is also needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine and its effects on various neurotransmitter systems.

Scientific Research Applications

1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxyphenyl)piperazine has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-21-14-4-2-3-13(10-14)18-5-7-19(8-6-18)16(20)15-9-12(17)11-22-15/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSDSICCCFSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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